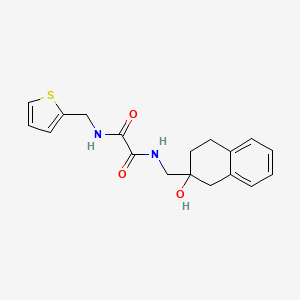
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound exhibits a complex structure that incorporates a tetrahydronaphthalene moiety and a thiophene ring, contributing to its unique chemical properties and potential biological activities. The following sections detail its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O3, with a molecular weight of 325.4 g/mol. The compound features an oxalamide functional group (–C(=O)N–C(=O)–), which is known for its stability and reactivity in various biological processes.
The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The presence of the tetrahydronaphthalene and thiophene moieties suggests potential interactions with enzymatic pathways or receptor activities. Compounds with similar structures have been reported to exhibit significant biological activities including:
- Antioxidant activity : Compounds similar to N1-(...oxalamide) have shown antioxidant properties through various mechanisms such as electron transfer and proton transfer reactions .
- Antimicrobial properties : Research indicates that derivatives of oxalamides can possess antibacterial and antifungal activities. For instance, related compounds have been tested against various pathogenic bacteria and fungi .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of oxalamides and their derivatives:
- Antitumor Activity : A study involving similar oxalamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including HeLa cells. The IC50 values indicated potent anti-proliferative effects at low concentrations .
- Antioxidant Studies : Research has shown that compounds containing thiophene rings exhibit notable antioxidant activities. For example, studies utilizing DPPH and ABTS assays confirmed the ability to scavenge free radicals effectively .
- Enzyme Inhibition : Some oxalamides have been investigated for their capacity to inhibit specific enzymes linked to inflammatory pathways or cancer progression. This suggests a potential role in therapeutic applications targeting these conditions.
Comparative Biological Activity Table
| Compound Type | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Oxalamide | Antitumor (HeLa Cells) | 34 | |
| Oxalamide | Antioxidant | Varies | |
| Oxalamide | Antimicrobial | Varies |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Amide Linkage : The reaction between 2-hydroxy tetrahydronaphthalene derivatives and thiophenes in the presence of coupling agents.
- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.
Synthesis Conditions
Key conditions influencing yield include:
- Solvent choice (e.g., dimethylformamide or dichloromethane)
- Reaction temperature
- Catalyst presence (if required)
Properties
IUPAC Name |
N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(19-11-15-6-3-9-24-15)17(22)20-12-18(23)8-7-13-4-1-2-5-14(13)10-18/h1-6,9,23H,7-8,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQAUWWGIOBFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














